5-Amino-2-bromobenzenesulfonamide

Steroid sulfatase Enzyme inhibition Cancer research

5-Amino-2-bromobenzenesulfonamide (CAS 100367-51-9) is a benzenesulfonamide derivative featuring a bromine atom at the 2-position and an amino group at the 5-position on the aromatic ring. It possesses a molecular weight of 251.1 g/mol and a predicted density of 1.834 g/cm³, with a melting point reported in the range of 148-150 °C.

Molecular Formula C6H7BrN2O2S
Molecular Weight 251.1 g/mol
CAS No. 100367-51-9
Cat. No. B3039256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-bromobenzenesulfonamide
CAS100367-51-9
Molecular FormulaC6H7BrN2O2S
Molecular Weight251.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)S(=O)(=O)N)Br
InChIInChI=1S/C6H7BrN2O2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
InChIKeyRQORKUKDEPBSFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-bromobenzenesulfonamide (CAS 100367-51-9): A Specialized Brominated Sulfonamide Scaffold for Targeted Chemical Biology


5-Amino-2-bromobenzenesulfonamide (CAS 100367-51-9) is a benzenesulfonamide derivative featuring a bromine atom at the 2-position and an amino group at the 5-position on the aromatic ring. It possesses a molecular weight of 251.1 g/mol and a predicted density of 1.834 g/cm³, with a melting point reported in the range of 148-150 °C [1]. This compound serves as a versatile intermediate in medicinal chemistry, particularly valued for its role in constructing more complex sulfonamide-based inhibitors. The presence of both electron-donating (amino) and electron-withdrawing (bromo) substituents imparts unique electronic properties that influence reactivity and biological target engagement . While it shares the core benzenesulfonamide motif common to many antibacterial agents and carbonic anhydrase inhibitors, its specific substitution pattern dictates its distinct activity profile compared to other positional isomers and analogs, making it a non-fungible chemical building block in targeted synthesis campaigns [2].

Why 5-Amino-2-bromobenzenesulfonamide (CAS 100367-51-9) Cannot Be Substituted with Positional Isomers or Non-Halogenated Analogs


Direct substitution of 5-Amino-2-bromobenzenesulfonamide with its positional isomer 2-Amino-5-bromobenzenesulfonamide (CAS 54734-84-8) or with non-brominated analogs like 5-Aminobenzenesulfonamide (CAS 98-18-0) is scientifically invalid for applications requiring specific target engagement or synthetic reactivity. The precise ortho-bromo and meta-amino substitution pattern dictates unique electronic and steric parameters that govern enzyme inhibition potency and selectivity, as well as regioselectivity in subsequent synthetic transformations [1]. For instance, the bromine atom at the 2-position provides a critical heavy atom for X-ray crystallography phasing and introduces a hydrophobic handle that modulates binding to protein targets . In contrast, the 2-amino isomer exhibits different solubility, melting point (170-176 °C), and storage requirements (2-8 °C), reflecting distinct physicochemical and stability profiles . Furthermore, the amino group at the 5-position enables diazotization chemistry leading to iodination in 78% yield, a transformation that is not readily replicated with other substitution patterns [2]. These intrinsic differences translate directly to divergent biological activity profiles, as evidenced by the quantitative data presented below.

Quantitative Differentiation of 5-Amino-2-bromobenzenesulfonamide (100367-51-9) Versus Key Comparators: Steroid Sulfatase Inhibition, PTP1B Binding, and Antimicrobial Activity


Steroid Sulfatase Inhibition: 5-Amino-2-bromobenzenesulfonamide (IC50 = 74 nM) Outperforms a Close Structural Analog by 2.8-Fold

In a direct comparative enzyme inhibition study using the same assay system, 5-Amino-2-bromobenzenesulfonamide demonstrated an IC50 value of 74 nM against human steroid sulfatase (STS) in JEG3 cell lysates [1]. In contrast, a closely related brominated benzenesulfonamide analog (CHEMBL3622064) exhibited a significantly higher IC50 of 205 nM under comparable conditions, representing a 2.8-fold reduction in potency [2]. This stark difference underscores that even minor structural modifications within the same chemical class can profoundly impact target engagement, directly affecting compound suitability for STS-targeted research programs.

Steroid sulfatase Enzyme inhibition Cancer research

Protein Tyrosine Phosphatase 1B (PTP1B) Binding: 5-Amino-2-bromobenzenesulfonamide (Ki = 26 μM) Versus Optimized Lead Compound (IC50 = 8 nM)

In a study evaluating the potential of sulfonamide scaffolds as PTP1B inhibitors, 5-Amino-2-bromobenzenesulfonamide was tested against recombinant human PTP1B, yielding a Ki value of 26 μM (2.60E+4 nM) [1]. This value provides a critical baseline for structure-activity relationship (SAR) studies, especially when compared to an optimized lead compound (compound 2) from the same study, which achieved an IC50 of 8 nM after incorporating a difluoromethylene-phosphonate moiety [2]. The stark 3,250-fold difference in potency demonstrates that the parent 5-Amino-2-bromobenzenesulfonamide scaffold requires specific functionalization to achieve therapeutic-grade inhibition, guiding medicinal chemists in the design of focused libraries for this target.

PTP1B Diabetes Obesity Inhibitor

Antibacterial Activity Against Enterococcus faecalis: 5-Amino-2-bromobenzenesulfonamide (IC50 = 3.19 μM) Versus Broth Microdilution Reference Standards

When evaluated for antibacterial activity against Enterococcus faecalis CECT 481 using a standardized 2-fold microtiter broth dilution assay, 5-Amino-2-bromobenzenesulfonamide exhibited an IC50 of 3.19 μM (3.19E+3 nM) [1]. For context, clinically relevant antibiotics against E. faecalis typically demonstrate MIC values in the range of 0.5-8 μg/mL (approximately 1-16 μM), positioning this compound as a moderate-potency lead . Furthermore, its antibiofilm activity against the same strain was notably weaker, with an IC50 of 125 μM (1.25E+5 nM), highlighting that the compound's primary antimicrobial effect is on planktonic growth rather than biofilm disruption [2]. This differential activity profile is critical for researchers selecting compounds for mechanism-of-action studies or for constructing focused antibacterial libraries.

Antibacterial Enterococcus faecalis Drug discovery

Synthetic Utility: Regioselective Diazotization and Iodination of 5-Amino-2-bromobenzenesulfonamide Proceeds in 78% Yield

The amino group at the 5-position of 5-Amino-2-bromobenzenesulfonamide undergoes efficient diazotization followed by substitution with potassium iodide to yield the corresponding 2-bromo-5-iodobenzenesulfonamide in 78% isolated yield after a short 0.25 hour reaction time [1]. This transformation is highly regioselective due to the activating and directing effects of the amino group, allowing for precise introduction of a second halogen handle for further cross-coupling chemistry. In contrast, the positional isomer 2-Amino-5-bromobenzenesulfonamide (CAS 54734-84-8) has its amino group ortho to the sulfonamide moiety, leading to different reactivity patterns and potential intramolecular interactions that complicate similar diazotization reactions . The high yield and rapid reaction time establish 5-Amino-2-bromobenzenesulfonamide as a reliable and efficient building block for synthesizing more complex dihalogenated sulfonamide scaffolds.

Organic synthesis Building block Iodination

Physicochemical Differentiation: 5-Amino-2-bromobenzenesulfonamide Exhibits Lower Melting Point and Different Storage Requirements Than Its 2-Amino Isomer

5-Amino-2-bromobenzenesulfonamide (CAS 100367-51-9) displays a melting point of 148-150 °C and is typically stored under ambient conditions [1]. In contrast, its positional isomer, 2-Amino-5-bromobenzenesulfonamide (CAS 54734-84-8), has a significantly higher melting point of 170-176 °C and requires refrigerated storage at 2-8 °C to maintain stability . These distinct physicochemical properties and handling requirements stem from the different substitution patterns affecting crystal packing and intermolecular interactions. For procurement specialists and laboratory managers, these differences have practical implications: the 5-Amino-2-bromo isomer may be more convenient for routine benchtop use and large-scale synthesis due to its ambient storage tolerance, potentially reducing cold-chain logistics costs and simplifying inventory management compared to the 2-Amino isomer.

Physicochemical properties Handling Procurement

Validated Application Scenarios for 5-Amino-2-bromobenzenesulfonamide (100367-51-9) Based on Quantitative Evidence


Hit-to-Lead Optimization for Steroid Sulfatase (STS) Inhibitors in Oncology

Given its 2.8-fold higher potency against STS compared to a closely related analog (IC50 74 nM vs. 205 nM) [1], 5-Amino-2-bromobenzenesulfonamide is ideally suited as a starting scaffold for medicinal chemistry campaigns targeting hormone-dependent cancers such as breast and prostate cancer. Its moderate potency provides a solid foundation for structure-based design to further enhance affinity and selectivity, while the bromine atom offers a convenient heavy-atom marker for crystallographic validation of binding modes.

Construction of Dihalogenated Sulfonamide Libraries via Efficient Diazotization Chemistry

The ability to convert 5-Amino-2-bromobenzenesulfonamide to its 5-iodo derivative in 78% yield within 15 minutes [2] makes this compound a highly efficient building block for generating diverse dihalogenated sulfonamide libraries. These libraries are valuable for exploring structure-activity relationships across multiple target classes, as the ortho-bromo and meta-iodo handles provide orthogonal sites for Suzuki-Miyaura, Sonogashira, and other palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the sulfonamide core.

PTP1B Scaffold Benchmarking for Diabetes and Obesity Drug Discovery

With a defined Ki of 26 μM against recombinant human PTP1B [3], 5-Amino-2-bromobenzenesulfonamide serves as a benchmark low-potency scaffold for evaluating new PTP1B inhibitor chemotypes. Researchers can use this compound as a reference point to quantify the improvement achieved by introducing more potent phosphotyrosine mimetic groups, such as difluoromethylene-phosphonates, which have been shown to increase potency over 3,000-fold [4]. This established baseline is critical for objectively assessing SAR progress in PTP1B-targeted programs for metabolic disorders.

Moderate-Potency Antibacterial Lead for Enterococcal Infection Research

The compound's moderate antibacterial activity against Enterococcus faecalis (IC50 3.19 μM) and its differential effect on planktonic versus biofilm growth (IC50 125 μM for biofilm) [5] position it as a useful tool compound for studying mechanisms of action in Gram-positive pathogens. Its activity level, while not yet clinical-grade, is sufficient for hit validation and for generating analogs with improved potency through focused medicinal chemistry efforts, particularly in the context of emerging antibiotic resistance.

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